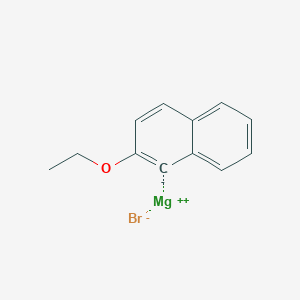

magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide

Description

Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide is an organomagnesium compound characterized by a magnesium center coordinated to a bromide ion and a substituted naphthalene ligand (2-ethoxy-1H-naphthalen-1-ide). The ethoxy substituent on the naphthalene ring likely influences its electronic and steric properties, distinguishing it from simpler magnesium bromides or other aryl-magnesium complexes .

Properties

IUPAC Name |

magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11O.BrH.Mg/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;;/h3-8H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBZGMUSWJLZEH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide typically involves the reaction of 2-ethoxy-1H-naphthalene with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the highly reactive Grignard reagent from decomposing. The general reaction scheme is as follows:

2-ethoxy-1H-naphthalene+Mg+Br2→this compound

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous THF or diethyl ether are typically used.

Temperature: Reactions are often conducted at low temperatures to control reactivity.

Major Products

Alcohols: Formed from the reaction with aldehydes and ketones.

Hydrocarbons: Result from coupling reactions with organic halides.

Scientific Research Applications

Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide is used in various scientific research applications:

Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds.

Pharmaceuticals: Used in the synthesis of complex drug molecules.

Material Science: Involved in the preparation of polymers and advanced materials.

Catalysis: Acts as a catalyst in certain organic reactions.

Mechanism of Action

The compound acts as a nucleophile due to the presence of the magnesium-bromide moiety. It attacks electrophilic centers in organic molecules, facilitating the formation of new carbon-carbon bonds. The ethoxy group and naphthalene ring stabilize the intermediate complexes formed during these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Its anhydrous form exhibits a hexagonal crystal structure (density: 3.72 g/cm³) and high solubility in polar solvents like water (102 g/100 mL at 0°C) . In contrast, magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide is a hybrid organometallic-ionic compound, where the naphthalene ligand introduces π-conjugation and steric bulk. This structural difference reduces solubility in polar solvents but enhances reactivity in non-aqueous media .

B. Magnesium Porphyrin-Imidazolium Bromide Polymers:

These polymers (e.g., TSP-Mg-imi) feature a magnesium porphyrin core covalently linked to imidazolium bromide units. They exhibit high surface areas (~200 m²/g) and catalytic efficiency in CO₂ cycloaddition reactions due to synergistic Mg/Br interactions . While this compound lacks a porphyrin framework, its ethoxy-naphthalene ligand may similarly stabilize reactive intermediates in catalysis.

C. 2-[(Naphthalen-2-yl)Methyl]Isothiouronium Bromide: This ionic compound crystallizes in a monoclinic P21/c space group, stabilized by N–H⋯Br hydrogen bonds. Its naphthalene moiety contributes to π-π stacking, whereas the ethoxy group in the target compound may introduce additional hydrogen-bonding or dipole interactions .

Physicochemical Properties

Table 1 summarizes key properties of this compound and analogs:

Research Findings and Challenges

- Synthesis: While vinylmagnesium bromide and related Grignard reagents are synthesized via magnesium insertion into alkyl/aryl halides , the target compound likely requires controlled conditions to prevent ligand decomposition.

- Catalytic Performance: TSP-Mg-imi achieves 90% yield in CO₂ cycloaddition due to its bifunctional sites. The ethoxy-naphthalenide ligand in the target compound might mimic this behavior but with lower thermal stability .

- Structural Limitations: XRD data for MgBr₂/DMSO composites show reduced crystallinity compared to pure MgBr₂, suggesting ligand incorporation disrupts ionic lattices . Similar effects are expected for the target compound.

Biological Activity

The compound magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide (also referred to as magnesium 2H-naphthalen-2-ide bromide) is a metal complex that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of a naphthalene derivative with an ethoxy group and a magnesium ion coordinated to the naphthalene moiety. The presence of the bromide ion further enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with metalloenzymes. Metalloenzymes are enzymes that require metal ions for their catalytic activity. The binding of this compound to the active site of these enzymes can inhibit their function, leading to various biological effects.

- Enzyme Inhibition : The compound may act as an inhibitor for specific metalloenzymes, similar to other metal-binding agents used in therapeutic contexts. For instance, it has been noted that compounds containing metal-binding groups can effectively inhibit the activity of matrix metalloproteinases (MMPs) and other related enzymes .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant bacterial strains .

- Anticancer Potential : Recent research indicates that naphthalene derivatives may possess anticancer properties through mechanisms such as DNA intercalation and apoptosis induction in cancer cells . The specific role of this compound in these processes requires further investigation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various naphthalene derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound was effective at lower concentrations compared to traditional antibiotics .

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with this compound, suggesting its potential as a chemotherapeutic agent .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.